N-(3-methylphenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroquinolin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide
Description
Properties
IUPAC Name |
2-[6-(3,4-dihydro-2H-quinolin-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4/c1-17-6-4-9-19(12-17)25-24(28)16-30-23-15-29-20(13-22(23)27)14-26-11-5-8-18-7-2-3-10-21(18)26/h2-4,6-7,9-10,12-13,15H,5,8,11,14,16H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHOFDYNCFYGXOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)COC2=COC(=CC2=O)CN3CCCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The chemical structure of N-(3-methylphenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroquinolin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide can be described by its molecular formula . The presence of the tetrahydroquinoline moiety suggests potential interactions with various biological targets.
1. Antimicrobial Activity
Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing pyran and quinoline structures often possess moderate to potent antibacterial and antifungal activities. These compounds may act by disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways .
2. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes. Notably, it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmission and have implications in treating neurodegenerative diseases such as Alzheimer's disease. Preliminary results suggest that this compound could exhibit selective inhibition towards BChE over AChE .
3. Antioxidant Properties
Antioxidant activity is another area where this compound shows promise. Compounds with similar structures have been reported to scavenge free radicals effectively, suggesting a potential role in mitigating oxidative stress-related conditions .
Study 1: Antimicrobial Efficacy
A study conducted on a series of pyran derivatives demonstrated that compounds with a tetrahydroquinoline substituent exhibited notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics .
Study 2: Neuroprotective Effects
In a neuropharmacological study, the effects of similar compounds on cognitive function were assessed in animal models. Results showed that administration of these compounds led to improved memory retention and reduced neuroinflammation markers, indicating potential neuroprotective effects .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Coumarin-Based Acetamide Derivatives
Coumarin derivatives with acetamide substituents (e.g., compounds 6–10 in ) share structural similarities with the target compound but differ in substituent groups and cyclization patterns:
- The 3-methylphenyl acetamide may confer greater lipophilicity compared to O-tolyl or spirocyclic groups in analogs .
Tetrahydroquinoline/Isoquinoline Derivatives
Compounds from (e.g., 20–24) feature tetrahydroisoquinoline cores with benzyl and methoxy substituents, offering insights into the role of nitrogen-containing heterocycles:
- Key Differences: The target compound’s tetrahydroquinoline group lacks the dimethoxyphenyl and piperidinylethoxy substituents seen in 20–24, which are critical for orexin receptor binding in . The acetamide linkage in the target may reduce steric hindrance compared to bulkier benzyl groups .
Acetamide-Linked Heterocycles
and highlight acetamide derivatives with diverse heterocyclic cores:
- Key Differences: The target’s coumarin core distinguishes it from pyridine (3k) and quinazoline (1) analogs. The absence of electron-withdrawing groups (e.g., cyano in 3k) or halogens (e.g., dichlorophenyl in 1) may reduce electrophilic reactivity but improve metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
